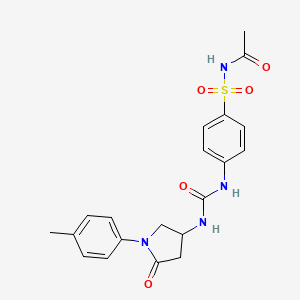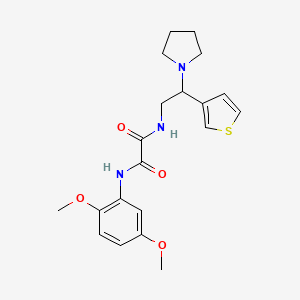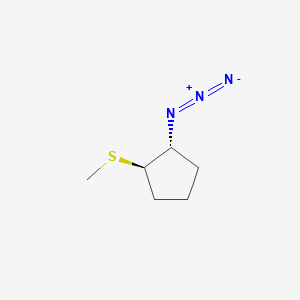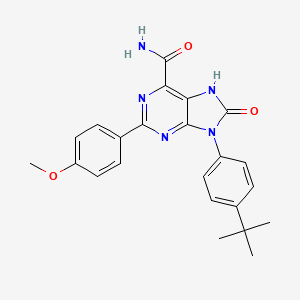
N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .科学的研究の応用
Synthesis and Modification
- The synthesis of sulfonamide derivatives, including those structurally related to N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide, has been extensively explored. These efforts aim at discovering compounds with potential antimalarial activity, antitumor effects, and the ability to act as inhibitors for various biological targets. For example, the synthesis of di-, tri-, and tetrasubstituted pyridines from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates involves isothiourea-catalyzed reactions that incorporate valuable 2-sulfonate groups, enabling further derivatization (Stark, O'Riordan, & Smith, 2014).
Biological Activities
- N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating potential as anticancer agents with reduced toxicity. The modification of related compounds to include alkylurea moieties has shown to retain antiproliferative activity while reducing acute oral toxicity, suggesting these compounds as potent PI3K inhibitors (Wang et al., 2015).
Theoretical and Computational Studies
- Computational calculations and molecular docking studies have been conducted to understand the electronic structure and reactivity of sulfonamide derivatives. These studies help predict the compounds' behavior in biological systems and their potential as drug candidates. For instance, a speculative analysis on the electronic structure, IR assignments, and molecular docking of an anti-amoebic agent related to this chemical class provided insights into its reactivity and potential biological interactions (Shukla & Yadava, 2020).
Antioxidant Properties
- Research has also focused on the antioxidant properties of amidomethane sulfonyl-linked bis heterocycles, indicating the potential of these compounds in mitigating oxidative stress. This aspect is crucial for developing treatments for diseases where oxidative damage plays a significant role (Talapuru et al., 2014).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the retrieved sources. As it is intended for research use only, it should be handled with appropriate safety measures.
将来の方向性
作用機序
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, including inhibitory or stimulatory effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
特性
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-13-3-7-17(8-4-13)24-12-16(11-19(24)26)22-20(27)21-15-5-9-18(10-6-15)30(28,29)23-14(2)25/h3-10,16H,11-12H2,1-2H3,(H,23,25)(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPMMVCFAZGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2977339.png)
![N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2977342.png)


![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2977350.png)
![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)

![N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2977355.png)
![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2977356.png)
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2977358.png)

